molecular formula C17H12O8 B2989807 3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate CAS No. 994-74-1

3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate

Cat. No.: B2989807
CAS No.: 994-74-1
M. Wt: 344.275
InChI Key: XOTGTQGTNTVMPG-UHFFFAOYSA-N
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Description

3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate is a complex organic compound characterized by its multiple prop-2-ynoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate typically involves multi-step organic reactions. One common approach is the esterification of 1,3-bis[(prop-2-ynoyloxy)methyl]propan-2-ol with prop-2-ynoic acid under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions in a reactor vessel. The process involves precise temperature control, the use of catalysts, and continuous monitoring to ensure product purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Reactions with nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Production of alcohols.

  • Substitution: Generation of esters or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, it serves as a probe for studying enzyme activities and molecular interactions. Its unique structure allows for specific binding to target molecules.

Medicine: The compound has potential applications in drug development, particularly in designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, it is used in the production of advanced materials and polymers. Its properties contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which 3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-bis[(prop-2-ynoyloxy)methyl]propan-2-ol

  • 3-(prop-2-yn-1-yloxy)propanoic acid

  • Prop-2-ynoic acid

Uniqueness: 3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate stands out due to its multiple prop-2-ynoyloxy groups, which provide additional reactive sites compared to its similar compounds

Properties

IUPAC Name

[3-prop-2-ynoyloxy-2,2-bis(prop-2-ynoyloxymethyl)propyl] prop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h1-4H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGTQGTNTVMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)OCC(COC(=O)C#C)(COC(=O)C#C)COC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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